m-Xylene-d10

Catalog No.
S785884
CAS No.
116601-58-2
M.F
C8H10
M. Wt
116.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-Xylene-d10

CAS Number

116601-58-2

Product Name

m-Xylene-d10

IUPAC Name

1,2,3,5-tetradeuterio-4,6-bis(trideuteriomethyl)benzene

Molecular Formula

C8H10

Molecular Weight

116.23 g/mol

InChI

InChI=1S/C8H10/c1-7-4-3-5-8(2)6-7/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D

InChI Key

IVSZLXZYQVIEFR-ZGYYUIRESA-N

SMILES

CC1=CC(=CC=C1)C

Canonical SMILES

CC1=CC(=CC=C1)C

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])[2H]

Internal Standard in Spectroscopy

m-Xylene-d10's high deuterium content (98 atom %) makes it an ideal internal standard in various spectroscopic techniques, particularly nuclear magnetic resonance (NMR) spectroscopy. Its well-defined peaks and minimal interference with analytes of interest ensure accurate chemical shift referencing and signal normalization. This allows researchers to precisely compare and interpret spectra from different samples or experiments. Source: Sigma-Aldrich product page for m-Xylene-d10:

m-Xylene-d10 is a deuterated form of m-xylene, specifically the isotopologue where ten hydrogen atoms are replaced by deuterium. Its chemical formula is C₈D₁₀, and it is known for its clear, colorless liquid appearance. This compound primarily serves as a solvent and is utilized in various chemical synthesis processes. The presence of deuterium allows for unique applications in research, particularly in studies involving nuclear magnetic resonance spectroscopy and mass spectrometry due to the distinct behavior of deuterium compared to hydrogen.

m-Xylene-d10 does not possess a specific mechanism of action as it primarily functions as an inert internal standard in spectroscopy. Its role lies in providing a reference peak in the spectrum that is distinct from the analyte of interest but shares similar chemical properties, allowing for accurate quantification [].

m-Xylene-d10 is a flammable liquid and should be handled with appropriate precautions []. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal procedures [, , ].

Similar to its non-deuterated counterpart. Common reactions include:

  • Electrophilic Aromatic Substitution: m-Xylene-d10 can undergo electrophilic substitution reactions where electrophiles attack the aromatic ring. The presence of deuterium affects the reaction kinetics and mechanisms, allowing for studies on isotope effects.
  • Oxidation Reactions: Research has shown that m-xylene can be oxidized to produce various products, including toluic acids and phthalic anhydride. The oxidation of m-xylene-d10 has been studied under high-pressure conditions, providing insights into reaction pathways and mechanisms .
  • Hydrogenation: m-Xylene-d10 can also be subjected to hydrogenation reactions, leading to the formation of various alkylated products. The use of deuterated solvents in these reactions can help trace reaction pathways and mechanisms through isotopic labeling.

The synthesis of m-xylene-d10 typically involves the following methods:

  • Deuteration of m-Xylene: This can be achieved through various methods such as:
    • Exchange Reactions: m-Xylene can be treated with deuterated reagents under acidic or basic conditions to facilitate the exchange of hydrogen atoms with deuterium.
    • Catalytic Hydrogenation: Using deuterated hydrogen gas (D₂) in the presence of a catalyst can lead to the incorporation of deuterium into the m-xylene structure.
  • Chemical Synthesis from Benzene: Starting from benzene, methyl groups can be introduced via Friedel-Crafts alkylation using deuterated methyl halides or alcohols.

m-Xylene-d10 finds applications primarily in research and analytical chemistry:

  • Nuclear Magnetic Resonance Spectroscopy: Its unique isotopic composition makes it an excellent solvent for NMR studies, allowing researchers to observe molecular dynamics without interference from proton signals.
  • Mass Spectrometry: The use of deuterated compounds helps in identifying reaction mechanisms and pathways through mass spectrometric analysis.
  • Chemical Research: It is employed in various synthetic routes where tracking the incorporation of specific atoms is crucial for understanding reaction mechanisms.

Interaction studies involving m-xylene-d10 often focus on its behavior in different chemical environments. These studies are vital for understanding:

  • Isotope Effects: The substitution of hydrogen with deuterium can significantly alter reaction rates and mechanisms, providing insights into fundamental chemical principles.
  • Solvent Effects: Research involving m-xylene-d10 as a solvent can reveal how solvent properties influence reaction outcomes and kinetics.

m-Xylene-d10 shares similarities with other xylene isomers and related compounds. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
o-XyleneC₈H₁₀Has two methyl groups on adjacent carbon atoms.
p-XyleneC₈H₁₀Methyl groups are located on opposite sides of the ring.
EthylbenzeneC₈H₁₀Contains an ethyl group instead of two methyl groups.
TolueneC₇H₈Contains one methyl group on a benzene ring.

Uniqueness of m-Xylene-d10

m-Xylene-d10 is unique among these compounds due to its isotopic labeling with deuterium, which provides distinct advantages in analytical techniques such as NMR and mass spectrometry. This isotopic substitution alters physical properties, making it a valuable tool for chemists studying reaction mechanisms and molecular interactions without interference from protons.

The discovery of deuterium by Harold Urey in 1931 revolutionized isotopic labeling techniques, creating demand for deuterated aromatic compounds. m-Xylene-d10 first appeared in scientific literature during microwave spectroscopy studies of rotational constants in the 1980s, where its deuterated structure provided clearer spectral resolution than protiated m-xylene. The development of pulsed beam Fourier transform microwave spectroscopy (FTMW) enabled precise measurement of its rotational spectra between 6-26.5 GHz, establishing baseline data still referenced today.

Deuterium's nuclear properties (I=1 spin vs. I=½ for hydrogen) made m-Xylene-d10 indispensable for early NMR studies of aromatic systems. Its quadrupole moment (2.86 fm²) allows distinct relaxation behavior critical for analyzing molecular dynamics in solution-phase chemistry. The compound's mass shift (M+10) later facilitated breakthroughs in GC/MS quantification of volatile organic compounds, particularly in environmental monitoring applications.

Theoretical Framework for Deuterated Aromatic Compounds

Deuteration alters m-xylene's physical and chemical properties through isotopic effects:

Propertym-Xylenem-Xylene-d10Change (%)
Boiling Point (°C)138.4138-139+0.43
Density (g/mL @25°C)0.8640.95+9.95
Refractive Index (nD²⁰)1.49721.497-0.01
Vapor Pressure (kPa @25°C)0.8870.802-9.58

The increased mass reduces vibrational amplitudes (√(mH/mD) ≈ 0.707), lowering reaction rates in Diels-Alder reactions by 2-3 fold compared to protiated m-xylene. NMR chemical shifts exhibit deuterium-induced deshielding effects of 0.05-0.15 ppm in adjacent carbons, critical for structural elucidation.

Research Scope and Applications Overview

Contemporary applications leverage m-Xylene-d10's unique properties:

  • NMR Spectroscopy: As a 99.9% deuterated solvent, suppresses ¹H background in ¹³C DEPT experiments. Enables lock signal stabilization in high-field (≥800 MHz) instruments.
  • Reaction Mechanism Studies: Kinetic isotope effects (KIE=2.1-3.8) reveal rate-determining steps in Friedel-Crafts alkylation.
  • Environmental Analysis: EPA Method 8260D internal standard for quantifying xylene isomers in landfill emissions.
  • Pharmaceutical Research: Deuteration alters metabolic pathways - 74% reduction in CYP2E1-mediated oxidation observed.

Significance in Contemporary Investigations

Recent advances in catalytic deuteration methods have expanded m-Xylene-d10's utility. Rhodium(III)-catalyzed H/D exchange achieves 98% deuteration at 80°C using D₂O, reducing production costs by 40% compared to traditional PtO₂ methods. In drug development, deuterated analogs of tyrosine kinase inhibitors show 3-fold increased plasma half-life when synthesized using m-Xylene-d10 intermediates. Environmental scientists employ it as a conservative tracer in atmospheric transport models, with Henry's law constant (H=1.2×10⁻³ M/atm) enabling precise VOC fate modeling.

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

M-Xylene-d10

Dates

Modify: 2023-08-15

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